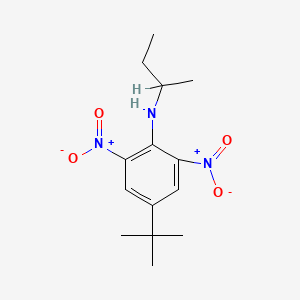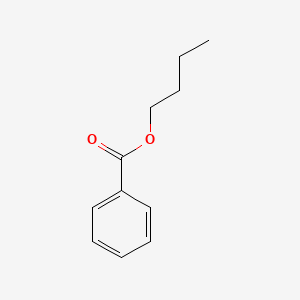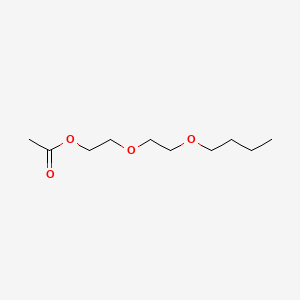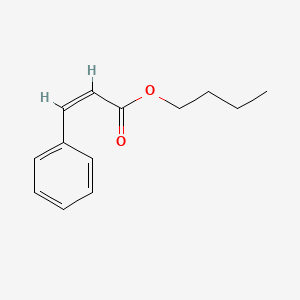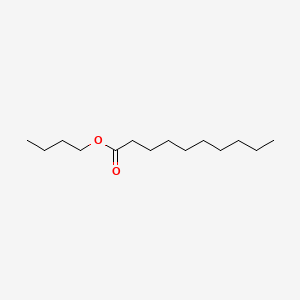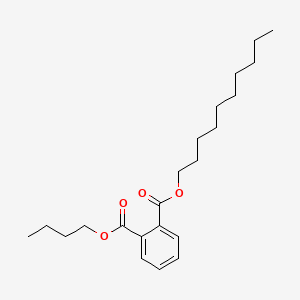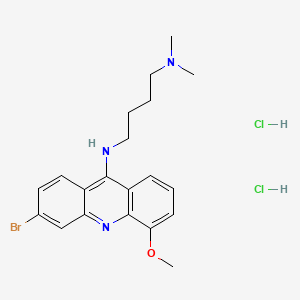
1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C 325 is an aerosol bronchodilator antihistaminic.
Wissenschaftliche Forschungsanwendungen
Synthesis of Acridine-based DNA Bis-intercalating Agents
The compound 1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has been researched in the synthesis of acridine-based DNA bis-intercalating agents. Moloney, Kelly, and Mack (2001) explored the synthesis of N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine and its derivatives. Their study emphasized the chemical methods needed for the synthesis of tyrosine-based bis-acridine compounds, contributing to our understanding of complex chemical synthesis processes Moloney, Kelly, & Mack, 2001.
Synthesis of 9‐(N‐Substituted)‐Acridinamines
Roubaud et al. (2005) synthesized new 9‐(N‐substituted)‐acridinamines from allyl 4‐(9‐chloro‐7‐methoxy‐2‐acridinyl)‐butanoate. These acridine derivatives were structurally characterized using various spectroscopic methods, adding to the array of synthesized acridine compounds Roubaud et al., 2005.
Synthesis and Characterization of Mn(III) Complexes
Qian and Sun (2019) reported on the synthesis and characterization of manganese(III) complexes derived from bis-Schiff bases, including those related to 1,4-butanediamine. Their work delved into the physico-chemical and spectroscopic methods used for characterization, as well as the antibacterial activities of these compounds, showcasing the compound's potential in biological applications Qian & Sun, 2019.
Self-assembly of Imidazolium Salts Based on Acridine
He et al. (2015) investigated the self-assembly of imidazolium salts based on acridine with silver oxide as coordination polymers. The study not only provided insights into the synthesis of these compounds but also explored their fluorescence and antibacterial activity, indicating the compound's relevance in material science and microbiology He et al., 2015.
Eigenschaften
CAS-Nummer |
6546-56-1 |
|---|---|
Produktname |
1,4-Butanediamine, N'-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride |
Molekularformel |
C20H26BrCL2N3O |
Molekulargewicht |
475.2 g/mol |
IUPAC-Name |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
InChI-Schlüssel |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Kanonische SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6546-56-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
C-325; C 325; C325 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



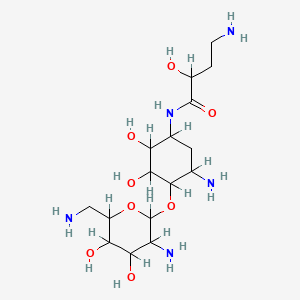
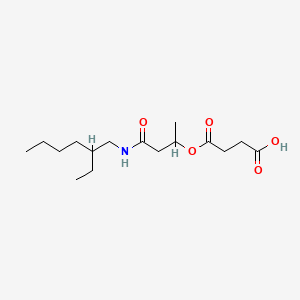
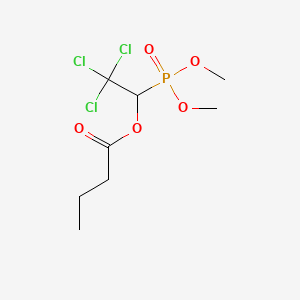
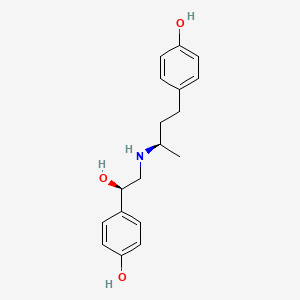
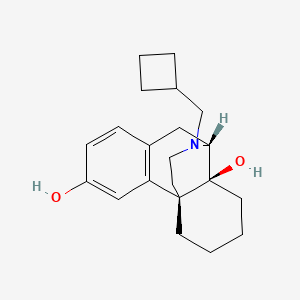
![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
